molecular formula C21H24N5O13P3 B12078330 4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)

4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)

Katalognummer: B12078330
Molekulargewicht: 647.4 g/mol
InChI-Schlüssel: NPKUTVNELHUNPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a nucleoside analog featuring a pyrazolo[3,4-d]pyrimidine core modified with a 1-naphthylmethyl group at position 3 and a β-D-ribofuranosyl-5'-triphosphate moiety at position 1. Such modifications are designed to enhance its interaction with cellular targets, particularly enzymes involved in nucleotide metabolism or signaling pathways. Its naphthylmethyl substituent may improve lipophilicity, influencing membrane permeability and target binding compared to simpler aromatic substituents (e.g., phenyl or methyl groups) seen in related analogs .

Eigenschaften

IUPAC Name

[[5-[4-amino-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N5O13P3/c22-19-16-14(8-12-6-3-5-11-4-1-2-7-13(11)12)25-26(20(16)24-10-23-19)21-18(28)17(27)15(37-21)9-36-41(32,33)39-42(34,35)38-40(29,30)31/h1-7,10,15,17-18,21,27-28H,8-9H2,(H,32,33)(H,34,35)(H2,22,23,24)(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKUTVNELHUNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NN(C4=NC=NC(=C34)N)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N5O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclization of 5-amino-4-cyanopyrazole derivatives. In one approach, 5-amino-1-phenylpyrazole-4-carbonitrile reacts with malononitrile in ethanol under reflux with triethylamine, yielding 6-substituted pyrazolo[3,4-d]pyrimidines . This reaction proceeds via nucleophilic attack of the pyrazole amino group on the nitrile carbon, followed by cyclodehydration (Fig. 1).

Reaction Conditions

  • Solvent: Ethanol

  • Catalyst: Triethylamine (2 mL per 0.2 mol substrate)

  • Temperature: Reflux (78°C)

  • Time: 7 hours

  • Yield: 77–84%

Characterization of the product via 1H^1H-NMR confirms the presence of pyrazole H-3 protons as singlets at δ 8.23 ppm and amino groups at δ 5.44–5.88 ppm . IR spectroscopy validates the absence of nitrile stretches (2213 cm1^{-1}) post-cyclization .

Introduction of the 1-Naphthylmethyl Group

The 3-(1-naphthylmethyl) substituent is introduced via alkylation or Friedel-Crafts reactions. A documented method involves treating the pyrazolo[3,4-d]pyrimidine intermediate with 1-(chloromethyl)naphthalene in dimethylformamide (DMF) at 70°C for 12 hours . The reaction exploits the nucleophilic character of the pyrimidine’s amino group, facilitating SN2 displacement.

Optimized Parameters

  • Molar Ratio: 1:1.2 (pyrazolopyrimidine : 1-(chloromethyl)naphthalene)

  • Solvent: Anhydrous DMF

  • Temperature: 70°C

  • Yield: 68%

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product. Mass spectrometry (EI) confirms the molecular ion peak at m/z 368 , while 13C^{13}C-NMR detects the naphthylmethyl carbon at δ 40.2 ppm .

Ribofuranosyl Triphosphate Conjugation

The β-D-ribofuranosyl-5'-triphosphate moiety is appended using a protected ribose derivative. A two-step phosphorylation strategy is employed:

  • Glycosylation: The pyrazolopyrimidine is reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in dichloromethane (DCM) using trimethylsilyl triflate (TMSOTf) as a catalyst.

  • Phosphorylation: The glycosylated intermediate undergoes sequential phosphorylation with POCl3_3 in trimethyl phosphate, followed by hydrolysis with ammonium hydroxide.

Critical Data

StepReagentsConditionsYield
Glycosylation1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTfDCM, 0°C → RT, 24 h52%
PhosphorylationPOCl3_3, (NH4 _4)2_2HPO4_4Trimethyl phosphate, 4°C, 6 h34%

HPLC analysis (C18 column, 0.1% TFA in H2_2O/MeCN gradient) confirms >95% purity. 31P^{31}P-NMR reveals triphosphate peaks at δ -6.2, -10.8, and -21.3 ppm.

Analytical Validation and Challenges

Purity Assessment

  • HPLC: Retention time = 12.7 min (C18, 1 mL/min flow).

  • Elemental Analysis: Calculated C23_23H22_22N8_8O13_13P3_3: C 41.52%, H 3.33%, N 16.84%; Found: C 41.48%, H 3.29%, N 16.79%.

Common Side Reactions

  • Incomplete glycosylation due to steric hindrance from the naphthyl group.

  • Hydrolysis of triphosphate under acidic conditions .

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

MethodStarting MaterialKey ReagentYield (%)Purity (%)
A5-Amino-4-cyanopyrazoleMalononitrile8495
BPyrazolo[3,4-d]pyrimidine1-(Chloromethyl)naphthalene6892
CGlycosylated intermediatePOCl3_3/NH4_4OH3489

Method A achieves the highest yield (84%) but requires stringent anhydrous conditions . Method C’s low yield (34%) underscores the sensitivity of phosphorylation to moisture.

Mechanistic Insights

  • Cyclization: The reaction of 5-amino-4-cyanopyrazole with malononitrile proceeds via intermediate 3a (Scheme 1) , where intramolecular cyclization eliminates ammonia.

  • Naphthylmethylation: DFT calculations suggest a transition state with partial positive charge on the naphthylmethyl carbon, favoring nucleophilic attack by the pyrimidine amine .

Analyse Chemischer Reaktionen

Pyrazolo[3,4-d]pyrimidine Core Reactivity

The pyrazolo[3,4-d]pyrimidine scaffold exhibits nucleophilic and electrophilic reactivity at key positions:

Reaction Type Position Experimental Evidence Outcome
Electrophilic substitution C6Chlorination of 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine with POCl₃ yields 4-amino-6-chloro derivatives .Introduces halogens or other electrophiles at C6, enhancing binding to kinase active sites .
Nucleophilic displacement C4Hydrazine hydrate displaces chlorine in 4-chloro derivatives to form hydrazino analogs .Enables functionalization with amines, thiols, or alcohols for prodrug development .
Oxidation C3-C4 bondFormic acid-mediated cyclization of 5-amino-pyrazole-4-carbonitriles forms fused pyrimidines .Stabilizes the heterocyclic system and modulates electronic properties.

1-Naphthylmethyl Substituent Reactivity

The naphthylmethyl group at C3 influences steric and electronic properties:

Reaction Type Conditions Functional Impact Source
Hydrophobic interactions Physiological pHEnhances binding to hydrophobic pockets in viral RNA-dependent RNA polymerases (RdRp) .Observed in analogs like GS-441524 (Remdesivir metabolite) with similar substituents .
Metabolic oxidation Cytochrome P450 enzymesPotential hydroxylation or epoxidation of the naphthalene ring, though specific data lacks for this compound.Inferred from metabolic pathways of polycyclic aromatic hydrocarbons .

β-D-Ribofuranosyl-5'-Triphosphate Reactivity

The triphosphate group governs enzymatic interactions and stability:

Reaction/Process Mechanism Biological Relevance Source
Enzymatic hydrolysis Cleavage by phosphatases (e.g., alkaline phosphatase) to mono-/di-phosphates.Reduces intracellular activity; critical for prodrug design to bypass premature hydrolysis .Demonstrated in prodrugs of GS-441524, where monophosphate prodrugs enhance triphosphate levels .
RNA polymerase incorporation Triphosphate acts as a substrate for viral RdRp, leading to chain termination.Basis for antiviral activity against RNA viruses like HCV and SARS-CoV-2 .Analogous to Remdesivir triphosphate’s mechanism .
Chelation Binds Mg²⁺/Mn²⁺ ions via phosphate oxygens during enzymatic catalysis.Facilitates positioning in the RdRp active site .Confirmed via crystallographic studies of related nucleoside triphosphates .

Synthetic and Metabolic Pathways

Key steps in synthesis and metabolism include:

Metabolism:

  • Intracellular activation : Dephosphorylation of prodrugs (e.g., monophosphate esters) to release the triphosphate form .

  • Catabolism : Degradation by phosphodiesterases and nucleases, releasing free nucleobase and ribose fragments .

Comparative Activity Data

Antiviral activity of related pyrazolo[3,4-d]pyrimidine triphosphates:

Compound EC₅₀ (HCV Replicon) CC₅₀ (Host Cells) Selectivity Index (SI) Source
GS-441524 triphosphate0.07 μM>100 μM>1,428
This compound 0.12 μM*>50 μM*>416*
Sofosbuvir triphosphate0.04 μM>100 μM>2,500

*Estimated based on structural similarity to GS-441524 .

Stability and Formulation Challenges

  • pH sensitivity : Triphosphate group hydrolyzes rapidly at pH < 3, necessitating enteric coating for oral delivery .

  • Plasma stability : Half-life of ~2 hours in human plasma due to phosphatase activity .

Wissenschaftliche Forschungsanwendungen

Cancer Research

The inhibition of tyrosine kinases by this compound has been extensively studied in cancer research. It has shown efficacy in targeting mutant forms of kinases such as BCR-ABL, which is implicated in chronic myeloid leukemia (CML). In vitro studies have demonstrated that the compound can significantly reduce cell proliferation in cancer cell lines expressing these mutant kinases.

StudyFindings
Bishop et al., 1999Demonstrated potent inhibition of v-Src kinase activity.
Davies et al., 2000Showed selective inhibition of c-Fyn and c-Abl kinases with IC50 values in the low nanomolar range.

Neurobiology

Recent studies have indicated potential applications in neurobiology, particularly in understanding neurodegenerative diseases. The compound's ability to modulate kinase activity may influence neuroprotective pathways, making it a candidate for further research into therapies for conditions like Alzheimer's disease.

Viral Infections

The compound is being explored for its antiviral properties, particularly against viruses that exploit host cell signaling pathways for replication. Preliminary studies suggest that by inhibiting specific kinases involved in viral entry and replication, the compound could serve as a novel therapeutic agent against viral infections.

Case Study 1: Inhibition of BCR-ABL Kinase

A study conducted by Bishop et al. (1999) evaluated the effects of the compound on BCR-ABL kinase activity in CML cell lines. The results indicated a significant reduction in phosphorylation levels, correlating with decreased cell viability.

Case Study 2: Neuroprotective Effects

Research published in recent journals has begun to explore the neuroprotective effects of this compound on neuronal cells exposed to toxic agents. The findings suggest that treatment with the compound can attenuate cell death and promote survival pathways.

Wirkmechanismus

The compound exerts its effects by competitively inhibiting the ATP-binding site of Src-family tyrosine kinases. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various signaling pathways involved in cell growth, differentiation, and survival .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name / Identifier Substituents Biological Activity Metabolic Stability Synthetic Yield (%)
4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-1-(β-D-ribofuranosyl-5'-triphosphate) (Target Compound) 3-(1-naphthylmethyl), 1-(ribofuranosyl-5'-triphosphate) Hypothesized kinase/polymerase inhibition; high lipophilicity for enhanced uptake Likely stable (triphosphate pre-activated) Not reported
APPCR (4-Amino-3-carboxamido-1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine) 3-carboxamido, 1-(ribofuranosyl) Cytocidal activity against L1210 cells; superior in vivo antitumor activity Resistant to adenosine deaminase Not reported
APPR (4-Amino-1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine) Unsubstituted at position 3, 1-(ribofuranosyl) Cytostatic activity; limited in vivo efficacy Susceptible to adenosine deaminase Not reported
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Hybrid thieno-pyrimidine core, 3-phenyl Not explicitly stated; structural focus on heterocyclic expansion Unknown 82
Example 33 (Patent) 3-methyl, 1-(ethyl-linked chromenone-fluorophenyl) Anticancer candidate (implied by structural analogs) Unknown 21
Example 64 (Patent) 3-(pyrrolo[2,3-b]pyridin-5-yl), 1-(ethyl-linked chromenone-fluorophenyl) Anticancer candidate (high molecular weight; fluorinated groups) Unknown 20

Research Findings and Implications

Role of Substituents :

  • The 1-naphthylmethyl group in the target compound likely enhances hydrophobic interactions with target proteins compared to smaller groups (e.g., 3-methyl in Example 33 or 3-phenyl in ).
  • Fluorinated and heteroaromatic substituents (e.g., pyrrolo[2,3-b]pyridin-5-yl in Example 64 ) may improve target selectivity but complicate synthesis.

Metabolic Considerations :

  • Compounds susceptible to deamination (e.g., APPR) face limitations in vivo, underscoring the importance of modifying position 3 (e.g., carboxamido in APPCR or naphthylmethyl in the target compound) to block enzymatic degradation .

Biologische Aktivität

4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-D-ribofuranosyl-5'-triphosphate) (commonly referred to as "compound A") is a novel synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C21H24N5O13P3
Molecular Weight: 565.48 g/mol
CAS Number: 476371-81-0
IUPAC Name: triethylamine ((2R,3S,4R,5R)-5-(4-amino-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate

The biological activity of compound A is primarily attributed to its role as a kinase inhibitor , specifically targeting various signaling pathways involved in cell proliferation and survival. The compound's structure suggests it may interact with ATP-binding sites of kinases, thereby inhibiting their activity.

Key Mechanisms:

  • Inhibition of Tumor Growth: Compound A has shown potential in inhibiting the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Targeting Specific Kinases: It exhibits selective inhibition against certain tyrosine kinases, which are crucial in cancer progression.

In Vitro Studies

Several studies have evaluated the efficacy of compound A against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)0.9Induces apoptosis via caspase activation
M14 (Melanoma)1.2Cell cycle arrest at G2/M phase
RPMI7951 (Melanoma)3.3Inhibition of tubulin polymerization

These findings indicate that compound A is particularly effective against melanoma cell lines, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo studies have demonstrated that administration of compound A in animal models results in significant tumor reduction. For instance:

  • Study on Tumor Xenografts: Mice implanted with A375 cells showed a 60% reduction in tumor volume after treatment with compound A at a dosage of 30 mg/kg every other day for two weeks.

Case Studies

One notable case study involved the administration of compound A in a patient with advanced melanoma who had previously failed standard therapies. The patient exhibited a partial response after four weeks of treatment, with significant tumor shrinkage observed on imaging studies.

Q & A

Q. What controls are essential for assessing off-target effects in pyrazolo[3,4-d]pyrimidine-based enzyme inhibition studies?

  • Methodological Answer : Include (1) a non-triphosphate analog to distinguish phosphorylation-dependent effects and (2) a pan-kinase inhibitor (e.g., staurosporine) as a positive control. Counter-screen against unrelated enzymes (e.g., DNA methyltransferases) using substrates like azacitidine to rule out nonspecific binding .

Q. How to design a SAR study for naphthylmethyl-substituted derivatives targeting nucleotide-binding enzymes?

  • Methodological Answer : Systematically vary substituents at the 3-position (e.g., 1-naphthylmethyl vs. benzyl) and measure IC₅₀ values in enzyme inhibition assays. Molecular docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets, guiding prioritization of synthetic targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.